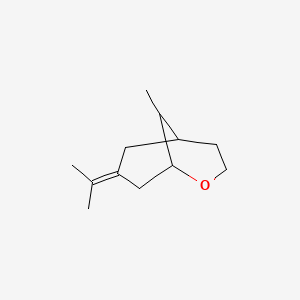
9-Methyl-7-(1-methylethylidene)-2-oxabicyclo(3.3.1)nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalysts .
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals due to its ability to interact with various biological targets. It is being studied for its potential anticancer and antimicrobial properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用机制
The mechanism of action of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
Compared to similar compounds, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE stands out due to its specific structural features and reactivity.
生物活性
9-Methyl-7-(1-methylethylidene)-2-oxabicyclo(3.3.1)nonane, also known by its CAS number 94291-47-1, is a bicyclic compound with significant chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H20O |
| Molecular Weight | 180.29 g/mol |
| Density | 0.931 g/cm³ |
| Boiling Point | 245.2 °C at 760 mmHg |
| Flash Point | 98.2 °C |
| LogP | 3.157 |
These properties suggest that the compound is relatively stable under standard conditions and may exhibit lipophilic characteristics, which can influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, potentially affecting enzyme activity and cellular signaling pathways. Preliminary studies suggest involvement in:
- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and potentially leading to downstream effects on metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, influencing processes such as cell growth and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : A study examined the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Toxicological Assessments : Toxicity studies have indicated low acute toxicity levels in animal models, suggesting a favorable safety profile for potential therapeutic applications.
- Pharmacokinetic Analysis : Research into the pharmacokinetics of this compound showed moderate absorption rates and a significant volume of distribution, indicating potential for systemic effects when administered.
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Anti-inflammatory Agents : Preliminary findings suggest anti-inflammatory properties, warranting exploration for conditions such as arthritis or chronic inflammation.
属性
CAS 编号 |
94291-47-1 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
9-methyl-7-propan-2-ylidene-2-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H20O/c1-8(2)11-6-10-4-5-13-12(7-11)9(10)3/h9-10,12H,4-7H2,1-3H3 |
InChI 键 |
TUXXEIDBPWUQHY-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCOC1CC(=C(C)C)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















